2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
The compound 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS RN: 1006478-10-9) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₇H₁₇F₂N₅O₂ and a molecular weight of 361.35 g/mol . Its structure features:
- A cyclopropyl group at position 3, which enhances metabolic stability due to its rigid, non-planar geometry.
- A 1,5-dimethyl-1H-pyrazol-4-yl substituent at position 6, introducing steric bulk that may influence target binding selectivity.
- An acetic acid moiety at position 1, providing a carboxylic acid functional group for solubility or salt formation.
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O2/c1-8-11(6-20-23(8)2)12-5-10(16(18)19)14-15(9-3-4-9)22-24(7-13(25)26)17(14)21-12/h5-6,9,16H,3-4,7H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKHUGSHFXMWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the cyclopropyl and difluoromethyl groups, and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. It has shown potential in modulating the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Anticancer Potential : Research indicates that derivatives of pyrazolo[3,4-b]pyridine structures can exhibit anticancer properties. The structural features of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid may contribute to its ability to inhibit tumor growth by targeting specific cancer cell lines .
- Antibacterial Activity : Compounds with similar structures have demonstrated antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. This suggests that this compound may also possess similar activity .
Therapeutic Applications
The unique structural characteristics of this compound open avenues for its application in several therapeutic areas:
Neurological Disorders
Given its potential to inhibit cholinesterases, the compound could be explored for treating conditions like Alzheimer’s disease. The modulation of neurotransmitter levels can significantly affect cognitive functions and may provide symptomatic relief .
Oncology
The anticancer properties associated with pyrazolo[3,4-b]pyridine derivatives suggest that this compound could be developed into a therapeutic agent targeting specific cancer types. Further investigations into its mechanism of action and efficacy in vivo are warranted .
Antimicrobial Treatments
With emerging resistance to conventional antibiotics, the development of new antimicrobial agents is critical. The antibacterial properties observed in related compounds highlight the need for further evaluation of this compound as a potential candidate for antibiotic development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
1,5-Dimethyl vs. 1-Ethyl-5-Methyl Substitution
Replacing the 1,5-dimethylpyrazole group with a 1-ethyl-5-methylpyrazole (CAS RN: 1006478-14-3) increases the molecular weight by ~14 g/mol (C₁₈H₁₉F₂N₅O₂; 375.38 g/mol) .
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN |
|---|---|---|---|
| Target Compound (1,5-dimethyl) | C₁₇H₁₇F₂N₅O₂ | 361.35 | 1006478-10-9 |
| 1-Ethyl-5-Methyl Analog | C₁₈H₁₉F₂N₅O₂ | 375.38 | 1006478-14-3 |
1,5-Dimethyl vs. 1-Methyl Substitution
A simpler analog (CAS RN: 1171414-61-1) retains only a 1-methylpyrazole group (C₁₆H₁₄F₃N₅O₂; 365.32 g/mol) . The absence of the 5-methyl group reduces steric hindrance, possibly enhancing binding to flat active sites but decreasing selectivity.
Fluorinated Group Modifications
Difluoromethyl vs. Trifluoromethyl
Replacing the difluoromethyl group with a trifluoromethyl substituent (CAS RN: 1171414-61-1) increases electron-withdrawing effects, which may enhance metabolic resistance but reduce solubility due to higher lipophilicity .
| Compound | Substituent at Position 4 | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Difluoromethyl | C₁₇H₁₇F₂N₅O₂ | 361.35 |
| Trifluoromethyl Analog | Trifluoromethyl | C₁₆H₁₄F₃N₅O₂ | 365.32 |
Core Heterocycle Modifications
Pyrazole vs. Furan Substituent
A structurally distinct analog (CAS RN: 937607-24-4) replaces the pyrazole ring with a 2-furanyl group (C₁₆H₁₃F₂N₃O₃; 333.29 g/mol) . The furan’s electron-rich aromatic system may improve π-π stacking interactions but reduce metabolic stability due to oxidative susceptibility.
Key Research Findings
Synthetic Accessibility: The target compound’s synthesis involves multi-step protocols, including cyclocondensation and alkylation, similar to methods described for pyrazolo[3,4-b]pyridinones .
Hydrogen-Bonding Patterns : The acetic acid moiety and pyrazole nitrogen atoms participate in hydrogen bonding, as inferred from graph-set analysis of related crystals . This influences crystallization behavior and solubility.
Biological Implications : The 1,5-dimethylpyrazole group in the target compound confers steric bulk that may reduce off-target interactions compared to less-substituted analogs .
Biological Activity
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C17H17F2N5O2 |
| Molecular Weight | 361.35 g/mol |
| CAS Number | 1006478-10-9 |
| IUPAC Name | 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
The compound's unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in critical cellular processes.
The compound likely modulates the activity of phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation and survival. Inhibition of PI3K has been linked to therapeutic effects in conditions such as cancer and autoimmune diseases .
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant enzyme inhibition. For instance, compounds similar to our target have shown IC50 values in the nanomolar range against PI3K isoforms, indicating potent biological activity .
Case Studies
A notable study highlighted the development of pyrazolo[1,5-a]pyrimidine derivatives that demonstrated selective inhibition of PI3Kδ with IC50 values as low as 18 nM. This suggests a promising avenue for developing treatments targeting inflammatory diseases .
Applications in Medicine
Given its potential to inhibit key pathways involved in disease progression, this compound may be explored for therapeutic applications in:
- Cancer Treatment : Targeting PI3K pathways can impede tumor growth and proliferation.
- Autoimmune Diseases : By modulating immune responses, it may offer new treatment strategies for conditions like systemic lupus erythematosus and multiple sclerosis.
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high purity and yield?
The synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole and pyridine precursors. Key steps include:
- Cyclization under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core (analogous to methods in ).
- Introduction of the difluoromethyl and cyclopropyl groups via nucleophilic substitution or cross-coupling reactions.
- Final acetic acid side-chain attachment using ester hydrolysis or alkylation. Optimize parameters like temperature (60–100°C), reaction time (12–48 hours), and stoichiometric ratios (1:1.2 for cyclopropyl precursors) to minimize byproducts .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring connectivity.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve 3D conformation and hydrogen-bonding networks (see ).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. How can solubility challenges be addressed during in vitro assays?
- Use polar aprotic solvents (DMSO, DMF) for stock solutions.
- For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or micellar formulations (0.1% Tween-80).
- Solubility parameters (logP ~2.8) can be predicted via computational tools like COSMO-RS .
Advanced Research Questions
Q. What role does the cyclopropyl group play in modulating conformational stability?
The cyclopropyl moiety introduces ring strain, favoring a planar pyrazolo-pyridine core. X-ray studies (SHELXL-refined) reveal:
Q. How do hydrogen-bonding patterns influence crystallization and stability?
Graph set analysis (Etter’s rules, ) identifies:
- Dimer motifs : Carboxylic acid groups form R(8) motifs via O–H···O bonds.
- Chain motifs : N–H···F interactions between difluoromethyl and pyrazole NH groups stabilize crystal packing. These motifs correlate with high melting points (>200°C) and low hygroscopicity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (CYP3A4) to assess metabolic stability.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
- ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA ~90 Ų) and blood-brain barrier penetration (low) .
Q. How can discrepancies in biological activity data across studies be resolved?
- Assay Reprodubility : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Dose-Response Curves : Use Hill slopes to compare potency (EC) variations.
- Target Engagement Studies : SPR or ITC quantify binding affinity to rule off-target effects .
Q. What strategies optimize the compound’s selectivity for kinase targets?
- Structure-Activity Relationship (SAR) : Modify the pyrazole’s methyl groups to reduce ATP-binding pocket clashes.
- Covalent Docking : Introduce electrophilic warheads (e.g., acrylamides) at the acetic acid chain for irreversible inhibition.
- Kinome Screening : Profile against 468 kinases (DiscoverX) to identify off-target hits .
Methodological Notes
- Contradiction Analysis : Compare crystallographic data () with DFT-optimized structures to resolve bond-length discrepancies.
- Experimental Design : Use randomized block designs (split-plot, as in ) for reproducibility in biological assays.
- Data Validation : Cross-reference spectral data with PubChem CID 19625272 () for consistency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
